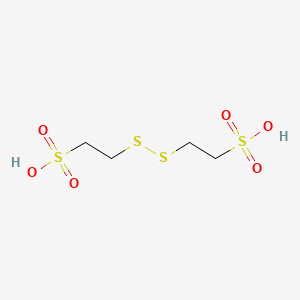

2,2'-ジチオジエタンスルホン酸

概要

説明

2,2'-Dithiodiethanesulfonic acid, also known as 2,2'-Dithiodiethanesulfonic acid, is a useful research compound. Its molecular formula is C4H10O6S4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-Dithiodiethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dithiodiethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療における化学防御

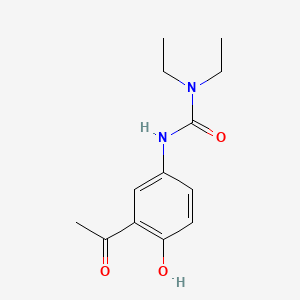

2,2'-ジチオジエタンスルホン酸: は、がん治療における化学防御剤としての可能性が研究されています。 パクリタキセルなどの化学療法薬による神経毒性を予防または軽減する効果について臨床試験が行われています {svg_1}。この化合物は、BNP7787という名称で、特定の化学療法剤の一般的な副作用である神経損傷の悪影響を軽減するのに役立つ可能性があります。

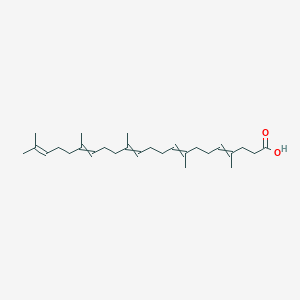

酵素研究とアッセイ

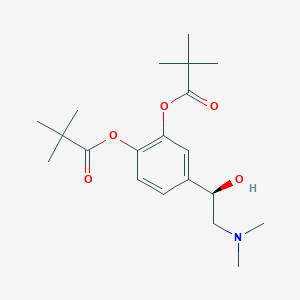

この化合物は、メチルコバラミン-コエンザイムMメチルトランスフェラーゼによる2,2'-ジチオジエタンスルホン酸のメチル化を含む生化学アッセイに使用されます {svg_2}。NADPHを電子源として使用する場合、追加の酸性タンパク質が必要です。この用途は、微生物学における酵素経路とメカニズムを理解するために不可欠です。

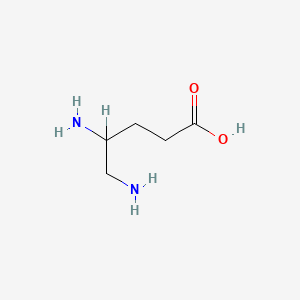

腎臓薬物輸送

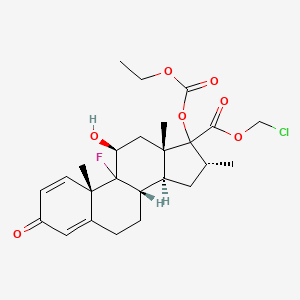

腎臓生理学の文脈では、2,2'-ジチオジエタンスルホン酸は、近位尿細管の管腔側に有機酸トランスポーターOAT4と関連しています {svg_3}。それは、その還元型であるメスの再吸収を促進し、メスのおよび/またはその酸化型の管腔への流出において、MATE1、MRP2、およびP糖タンパク質などのタンパク質によって媒介される役割を果たします。

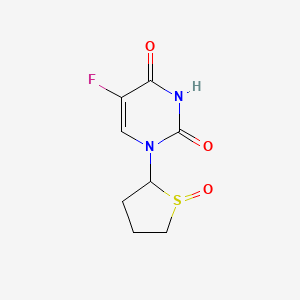

代謝物関係

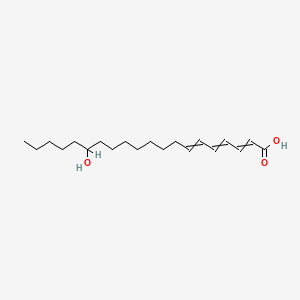

この化合物は、2-メルカプトエタンスルホン酸と、親化合物とその代謝物の関係があります {svg_4}。この関係は、薬物代謝の経路を理解することが、より良い治療効果と薬物設計につながる可能性がある、薬物動態と薬物代謝の研究において重要です。

不純物キャラクタリゼーション

それは、医薬品化合物メスの不純物として役立ちます {svg_5}。不純物の特定と特徴付けは、医薬品の品質管理、および医薬品の安全性と有効性を確保するために不可欠です。

コエンザイムMアッセイ

2,2'-ジチオジエタンスルホン酸: は、コエンザイムM(HSCH2CH2SO3)のアッセイに関与しており、そこでメチル化され、酵素動力学的パラメータを決定するために使用されます {svg_6}。これらのアッセイは、メタン生成古細菌とそのユニークな代謝過程の生化学を研究する上で基本的です。

作用機序

Target of Action

The primary targets of 2,2’-Dithiodiethanesulfonic acid, also known as 2,2’-disulfanediyldiethanesulfonic acid, are the organic acid transporter OAT4, the multidrug and toxin extrusion protein MATE1, the multidrug resistance protein MRP2, and P glycoprotein . These proteins are located on the luminal side of the proximal renal tubule .

Mode of Action

The organic acid transporter OAT4 facilitates the reabsorption of dimesna, a derivative of 2,2’-Dithiodiethanesulfonic acid, and therefore its reduction to mesna . On the other hand, MATE1, MRP2, and P glycoprotein facilitate the efflux of mesna and/or dimesna back into the lumen .

Biochemical Pathways

It is known that the compound interacts with several proteins involved in drug transport and metabolism .

Pharmacokinetics

The pharmacokinetics of 2,2’-Dithiodiethanesulfonic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and transported by the organic acid transporter OAT4 . It is then metabolized to mesna and/or dimesna, which are subsequently excreted back into the lumen by MATE1, MRP2, and P glycoprotein .

Result of Action

The molecular and cellular effects of 2,2’-Dithiodiethanesulfonic acid’s action are primarily related to its interaction with its target proteins. By facilitating the reabsorption of dimesna and its reduction to mesna, the compound can influence the balance of these substances in the body .

Safety and Hazards

特性

IUPAC Name |

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUKOOOZTSTOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-51-8 (di-hydrochloride salt) | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40196395 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-11-5 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium borohydride contribute to the study of 2-mercaptoethanesulfonic acid-dependent enzymes?

A: Sodium borohydride plays a critical role in simplifying assays for enzymes that utilize HS-CoM, such as methylcobalamin-coenzyme M methyltransferase. [] This enzyme normally requires HS-CoM as a substrate for methylation. [] Sodium borohydride can chemically reduce (S-CoM)2 to HS-CoM, effectively replacing the need for NADPH and an additional protein typically required for this reduction. [] This simplification allows for a more straightforward and efficient assay, requiring only methylcobalamin and HS-CoM generated in situ from (S-CoM)2. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid](/img/structure/B1195597.png)

![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)